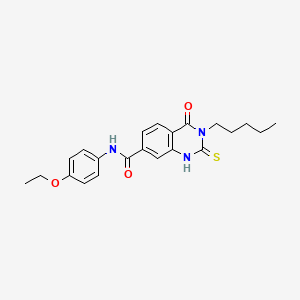

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as EAI045, is a small molecule inhibitor that has been developed to target the epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor that is involved in signal transduction pathways that regulate cell growth, differentiation, and survival. Mutations in the EGFR gene have been identified in various types of cancer, including non-small cell lung cancer, colorectal cancer, and head and neck squamous cell carcinoma. EAI045 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of EGFR mutant cancers.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

Quinazoline derivatives, including N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been extensively studied for their diverse pharmacological activities. These compounds are synthesized through various chemical reactions, often involving the condensation of substituted anthranilic acids derived amino quinazolines with substituted benzene sulphonamides or similar processes. Such derivatives have been evaluated for activities like diuretic, antihypertensive, and anti-diabetic potential in preclinical models. For instance, one study reported the synthesis and characterization of quinazoline derivatives to explore their potential as diuretic and antihypertensive agents, showcasing the versatility of quinazoline compounds in therapeutic applications (Rahman et al., 2014).

Chemical Synthesis and Modification Techniques

The chemical synthesis and modification of quinazoline derivatives offer insight into their structural and functional properties. Techniques such as the Buchwald–Hartwig coupling reaction and the use of palladium catalysis are common in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These processes allow for the creation of compounds with potential cytotoxicity, highlighting their applicability in cancer research (Nowak et al., 2015).

Anticancer and Anticonvulsant Properties

Quinazoline derivatives are also investigated for their anticancer and anticonvulsant properties. The structural modification of these compounds can lead to significant biological activities, such as inhibiting the growth of cancer cells or demonstrating anticonvulsant effects in preclinical models. This research area is promising for the development of new therapeutic agents targeting various types of cancers and neurological disorders (Gangjee et al., 1996).

Novel Synthesis Methods

Recent advancements in synthesis methods, such as electrosynthesis, offer greener and more efficient approaches to producing quinazolinone derivatives. Electrosynthesis, for example, provides a sustainable route to these compounds from readily available materials, using mild conditions and environmentally friendly processes. This method highlights the evolving landscape of chemical synthesis, focusing on sustainability and efficiency (Koleda et al., 2023).

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-3-5-6-13-25-21(27)18-12-7-15(14-19(18)24-22(25)29)20(26)23-16-8-10-17(11-9-16)28-4-2/h7-12,14H,3-6,13H2,1-2H3,(H,23,26)(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMXZUGLVZIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2377172.png)

![7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2377175.png)

![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)

![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)

![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)